Product packaging for Cresyl violet acetate(Cat. No.:)

Cresyl violet acetate

Cat. No.: B7887910
M. Wt: 321.3 g/mol
InChI Key: ORIKHDNZZCTIAD-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Staining in Neuroscience

The journey to understanding the intricate cellular landscape of the nervous system is intrinsically linked to the development of histological staining techniques. Early investigations in the 18th and 19th centuries relied on rudimentary methods, often borrowing dyes from the textile industry like indigo (B80030) and carmine (B74029), to differentiate tissues. nih.govbiomedpress.orglabtag.com A significant leap forward came with the work of scientists like Joseph von Gerlach, who in 1858, pioneered the use of carmine to stain cerebellar cells, and the establishment of the aniline (B41778) dye industry in 1856, which introduced a plethora of new staining agents. biomedpress.orgfrontiersin.org

A pivotal moment in neurohistology arrived in the late 19th century with the innovations of Franz Nissl. openaccesspub.orgcambridge.org While still a medical student in 1884, Nissl developed a staining method that could visualize previously unseen structures within neurons. cambridge.orgnih.gov This technique, which utilized basic aniline dyes, selectively stained what he termed "Nissl substance" or "Nissl bodies." nih.govneurosciencecourses.com These structures, now known to be the rough endoplasmic reticulum and ribosomes, are crucial for protein synthesis. cambridge.orgronaldschulte.nl Nissl's discovery provided a powerful tool to study the cytoarchitecture of the brain and spinal cord, allowing for the clear differentiation of neurons from glial cells. nih.govneurosciencecourses.com The development of the Golgi stain by Camillo Golgi around the same period, which stains the entirety of a small percentage of neurons, further revolutionized the field, leading to the establishment of the neuron doctrine by Santiago Ramón y Cajal. brainfacts.orgwikipedia.org

Significance in Histological and Cytological Research Methodologies

Cresyl violet acetate (B1210297) is a cornerstone of histological and cytological research due to its utility as a precise and reliable staining agent. chemimpex.comneurosciencecourses.com As a basic dye, it binds to acidic components within cells, most notably nucleic acids like ribonucleic acid (RNA) and deoxyribonucleic acid (DNA). histologyguide.comreadthedocs.ioontosight.ai This property allows for the distinct visualization of the cell nucleus and, significantly in neurons, the Nissl substance, which is rich in ribosomal RNA. readthedocs.ioreadthedocs.io The resulting deep purple or violet staining of these structures provides high contrast, enabling detailed morphological analysis of cells and tissues. chemimpex.comontosight.ai

The applications of cresyl violet acetate extend across various research areas. It is widely used for:

Visualizing Cellular Structures: Enhancing the clarity of tissue analysis by highlighting cell nuclei and cytoplasm. chemimpex.com

Neuroanatomical Studies: Identifying and quantifying neuronal cell bodies in brain and spinal cord sections, which is crucial for understanding the organization of the nervous system. chemimpex.combiocompare.com

Pathological Investigations: Assessing cellular changes in response to disease or injury, including neurodegenerative disorders. chemimpex.commorphisto.de

Educational Purposes: Teaching students fundamental histological techniques and cellular biology. chemimpex.com

The stability and consistency of this compound make it a preferred choice in many laboratories, ensuring reproducible results across different experiments and staining protocols. chemimpex.com

Role as a Classical Neurohistological Technique in Brain and Spinal Cord Studies

This compound is a classical and widely employed neurohistological stain, particularly for examining the structure of the brain and spinal cord. readthedocs.iobiocompare.com The technique, often referred to as Nissl staining, is considered one of the easiest and most reliable methods for identifying neurons. neurosciencecourses.com It specifically stains the neuronal cell body, or soma, a violet-purple color, leaving glial cells largely unstained. neurosciencecourses.com This selective staining is invaluable for a range of neuroscientific research:

Cytoarchitectural Mapping: The stain allows researchers to study the arrangement and density of neurons in different brain regions, helping to define the boundaries of various nuclei and cortical layers. biocompare.commsu.edu

Lesion Analysis: Following experimental procedures that may cause neuronal damage, such as the administration of a neurotoxin, cresyl violet staining is used to measure the size and extent of the resulting lesion. neurosciencecourses.com

Verification of Electrode Placement: In electrophysiology studies, this staining method is used to confirm the precise location of electrode tracks within the brain. neurosciencecourses.com

Evaluation of Cerebral Infarcts: In stroke research, cresyl violet staining can be used to evaluate the volume of a cerebral infarct. nih.gov

The stain is effective on various tissue preparations, including formalin-fixed frozen or paraffin-embedded sections. neurosciencecourses.comreadthedocs.io The procedure typically involves deparaffinizing and rehydrating tissue sections, followed by immersion in a this compound solution. wikipedia.orgunits.it A differentiation step using alcohol solutions helps to remove excess stain, ensuring that only the desired neuronal structures remain prominently colored. wikipedia.orgnervenet.org The resulting stained slides are stable and can be preserved for decades, providing a lasting record for anatomical studies. neurosciencecourses.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15N3O3 B7887910 Cresyl violet acetate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

acetic acid;9-iminobenzo[a]phenoxazin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O.C2H4O2/c17-9-5-6-13-14(7-9)20-15-8-12(18)10-3-1-2-4-11(10)16(15)19-13;1-2(3)4/h1-8,17H,18H2;1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIKHDNZZCTIAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC=C2C(=C1)C(=CC3=C2N=C4C=CC(=N)C=C4O3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Deep green powder; [MSDSonline]
Record name Cresyl violet acetate
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CAS No.

10510-54-0
Record name Cresyl violet acetate
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Theoretical Underpinnings of Cresyl Violet Acetate Staining

Molecular Mechanism of Staining Action

The staining mechanism of Cresyl violet acetate (B1210297) is rooted in its cationic nature, which facilitates electrostatic interactions with negatively charged (basophilic) components within cells. grin.comscbt.com As a basic aniline (B41778) dye, it exhibits a strong affinity for acidic molecules, leading to the vivid coloration of target structures. readthedocs.ioutah.edu

Cresyl violet acetate demonstrates a pronounced affinity for nucleic acids, which are polyanionic due to their phosphate (B84403) backbones. scbt.combiosynth.com This attraction is a primary driver of its staining capability. The dye's molecular structure allows it to engage in distinct electrostatic interactions with these cellular components, resulting in sharp, vivid coloration. scbt.com Research indicates that the dye binds to both RNA and DNA. readthedocs.iounits.it Beyond nucleic acids, this compound also binds to other acidic components, such as basic proteins found in the cytoplasm and nucleus. biosynth.com Its unique structure may also permit it to intercalate within the helical structure of nucleic acid strands, a mechanism that enhances contrast in tissue samples. scbt.com

Table 1: Primary Cellular Targets of this compound

Cellular ComponentType of MoleculeBasis of Interaction
Nissl SubstanceRibosomal RNA (rRNA)Electrostatic attraction (Basophilic)
NucleusDeoxyribonucleic Acid (DNA)Electrostatic attraction; Complexing with aldehyde groups
Cytoplasm & NucleusBasic ProteinsBinding to acidic regions

This table summarizes the main biomolecules that this compound binds to within a cell.

A hallmark of this compound is its use as a Nissl stain, which specifically highlights "Nissl substance" or "Nissl bodies" in the cytoplasm of neurons. readthedocs.iobiocompare.comhellobio.com This substance is primarily composed of the rough endoplasmic reticulum (RER) and free ribosomes. utah.eduronaldschulte.nlneurosciencecourses.com The staining is due to the dye's strong binding to the ribosomal RNA (rRNA) present in these structures. ontosight.aireadthedocs.iounits.it Because of the high concentration of RNA, the Nissl substance is intensely basophilic and thus stains a granular purple-blue or dark blue color. readthedocs.ioutah.eduunits.it This specific interaction is invaluable for identifying neuronal structures in brain and spinal cord tissue, as the amount and distribution of Nissl substance can vary depending on the neuron type and its physiological state. utah.eduunits.itronaldschulte.nl The staining allows for clear visualization of the neuronal cytoarchitecture. biocompare.com

In addition to staining cytoplasmic RNA, this compound also stains nuclear DNA, which appears in a similar color to the Nissl granules. readthedocs.iounits.it Studies have demonstrated that the dye is not only specific but also stoichiometric for nuclear DNA, particularly when used in conjunction with the Feulgen reaction. ysu.edu This research suggests that Cresyl violet complexes with the aldehyde groups formed on the DNA molecule during acid hydrolysis, a key step in the Feulgen method. ysu.edu This stoichiometric binding allows for the quantitative analysis of nuclear DNA concentrations and the study of subtle changes in DNA content during the cell cycle. ysu.edu Computer modeling and spectroscopic analysis have further explored this interaction, predicting backbone interactions via the dye's amine groups and potential hydrogen bonding between Cresyl violet and DNA. grin.com Interestingly, a color differentiation has been observed where the dye stains DNA blue and RNA purple, suggesting a change in the dye's conjugation system upon binding to different nucleic acids. grin.com

Chemical Influences on Staining Properties

The interaction between this compound and its biological targets is not static; it is significantly influenced by the chemical environment. Factors such as pH and dye concentration can alter the dye's molecular state and, consequently, its binding characteristics.

The staining properties of this compound are highly dependent on pH. researchgate.net This is due to the dye's cationic character and its two observable pKa values of 7.91 and 10.77. grin.com As a basic dye, its binding to acidic tissue components like RNA and DNA is an acid-base reaction, and the pH of the staining solution can be varied to achieve differential staining. utah.edu By controlling the pH, it is possible to stain only the highly acidic Nissl substance or to stain both Nissl substance and the less acidic cell nuclei. utah.edu The use of a buffered staining solution is often recommended to achieve controlled and consistent results. tandfonline.com Research on DNA-dye complexes has indicated that pH influences binding ability, with optimal conditions found at a pH of 6 or between 7.2 and 7.4, depending on the experimental setup. grin.comresearchgate.net

This compound's behavior in solution is heavily influenced by its concentration. grin.com At low concentrations (typically below 20-30 µM), it exists primarily in its monomeric form. grin.comresearchgate.net However, as the concentration increases, the planar, aromatic dye molecules tend to self-associate into dimers and even higher-order aggregates. grin.comresearchgate.net This dimerization is a common phenomenon for such dyes, driven by the stacking of their pi orbitals. grin.com

This monomer-dimer equilibrium has a significant impact on staining. It is hypothesized that the dye interacts with polynucleotides, such as DNA and RNA, as a monomer. researchgate.net High dye concentrations promote dimerization, which can inhibit the binding of the dye to its target biomolecules. grin.com Conversely, at very low concentrations, binding can be limited simply by the low availability of the free ligand. grin.com The dimerization process is also affected by other factors; high ionic strength and high buffer capacity have been shown to enhance the formation of dimers or multimers. researchgate.net To control for these effects in research settings, experiments may utilize very low dye concentrations or employ agents like γ-cyclodextrin, which can sequester the dimers and thereby improve the binding of the monomeric dye to its target. grin.com

Table 2: Factors Influencing this compound Staining

FactorInfluenceMechanism
pH Affects binding specificity and intensity.Alters the charge state of the cationic dye and the acidic targets (nucleic acids). grin.comutah.edu
Concentration Determines the monomer-dimer ratio.High concentrations favor dimer formation, which can inhibit binding. grin.comresearchgate.net
Ionic Strength Affects dye aggregation.High ionic strength can promote the formation of multimers. researchgate.net
Buffer Capacity Can enhance dimerization.Higher buffer capacity has been shown to increase dimer formation. researchgate.net

This interactive table outlines the key chemical factors that modulate the staining properties of this compound.

Solvent and Buffer System Considerations in Staining Solutions

The efficacy, specificity, and reproducibility of this compound as a histological stain are critically dependent on the composition of the staining solution, particularly the choice of solvent and the implementation of a robust buffer system. Cresyl violet is a cationic (basic) dye, and its binding mechanism relies on electrostatic attraction to acidic components within the cell, most notably the phosphate backbones of RNA and DNA. grin.comreadthedocs.iogene-quantification.de Consequently, the chemical environment of the dye solution dictates its performance.

The primary solvent for this compound is typically distilled water, which is used to create aqueous staining solutions. neurosciencecourses.combiognost.com However, alcohol-based solvents are employed in specialized protocols where the preservation of nucleic acid integrity is paramount. gene-quantification.dekserre.net For instance, in techniques like laser capture microdissection (LCM) where subsequent RNA analysis is required, ethanol-based solutions are preferred as they minimize the reactivation of endogenous RNases that could degrade the target molecules. gene-quantification.de

The control of pH is arguably the most critical factor in achieving selective staining of target structures like Nissl bodies (aggregates of rough endoplasmic reticulum). researchgate.net The staining properties of Cresyl violet are highly pH-dependent. researchgate.netsigmaaldrich.com An acidic environment enhances the specificity of the stain for the highly acidic ribosomal RNA found in Nissl substance. Research indicates that at a lower pH, the staining is more selective for these neuronal structures, whereas a higher pH can result in the co-staining of other components, such as glial cells. researchgate.net

To maintain a stable and optimal acidic environment, buffer systems are commonly incorporated into the staining solution. The most frequently used is an acetate buffer, created by mixing acetic acid and sodium acetate to achieve a specific pH, often in the range of 3.6 to 4.3. uvigo.essigmaaldrich.comprotocols.iouba.ar In some protocols, a few drops of glacial acetic acid are added directly to the aqueous dye solution as a simpler method of acidification. uvigo.esutexas.edu The stability afforded by a buffer is crucial for obtaining consistent and reproducible results, especially when staining large numbers of slides. uba.ar

Research into staining protocols has led to various formulations tailored to specific applications. For general histological visualization of neurons, acidified aqueous solutions are standard. A study by Geisler et al. (2002) reported an increased staining intensity when using cresyl violet at a pH of 4.5–5 in combination with Luxol fast blue. nih.gov In contrast, protocols designed for preserving biomolecules have adapted these formulations. A 2011 study on robust RNA integrity-preserving staining developed a modified alcohol-based, buffered cresyl violet protocol, noting that while traditional aqueous solutions are effective for visualization, ethanolic solutions are superior for minimizing RNA degradation. gene-quantification.de The study hypothesized that alcoholic cresyl violet solutions might produce intrinsically weaker staining, particularly at a reduced pH, but that this is a necessary trade-off for preserving RNA for subsequent molecular analysis. gene-quantification.de

The tables below outline common formulations for this compound staining solutions, illustrating the differences in solvent and buffer composition.

Table 1: Common Aqueous Formulations for this compound Staining

This compound Concentration Solvent Buffer System / Acidifier Target pH Primary Application Source
0.1% w/v Distilled H₂O Glacial Acetic Acid (few drops) Not specified General Nissl Staining uvigo.es
0.5% w/v Distilled H₂O 1:1 ratio with Acetate Buffer Solution Not specified Nissl Staining gbiosciences.com
0.1% w/v Distilled H₂O 0.2M Acetate Buffer 3.6 Nissl Staining sigmaaldrich.comuba.ar
0.1% w/v Distilled H₂O Glacial Acetic Acid (dropwise) 4.3 General Staining protocols.io

Table 2: Alcohol-Based Formulations for this compound Staining

This compound Concentration Solvent Key Application Note Source
1% w/v RNase-free Absolute Ethanol (B145695) To conserve mRNA for laser microdissection and subsequent RT-PCR. kserre.net

Methodological Paradigms for Cresyl Violet Acetate Application

Standard Nissl Staining Protocols for Neuropathological and Neuroanatomical Research

Standard protocols for Nissl staining using cresyl violet acetate (B1210297) are well-established and widely used for identifying the basic neuronal structure in brain and spinal cord tissue. ihcworld.comunits.it These protocols, while having variations, generally follow a sequence of tissue preparation, staining, differentiation, and mounting to achieve optimal and permanent visualization of neuronal elements.

Tissue Fixation and Preparation Strategies (e.g., Paraffin-Embedded, Frozen, and Cryostat Sections)

The initial and critical step in any histological staining is tissue fixation, which aims to preserve the tissue from postmortem decay and maintain its structural integrity. For cresyl violet staining, common fixatives include 4% paraformaldehyde in 0.1M phosphate (B84403) buffer or 10% formalin. ihcworld.comresearchgate.net The choice of fixation method and subsequent tissue processing depends on the specific research question and the desired outcome.

Paraffin-Embedded Sections: This is a traditional and widely used method that provides excellent morphological detail. newcomersupply.com The process involves fixing the tissue, dehydrating it through a series of graded alcohols, clearing it with an agent like xylene, and finally infiltrating it with molten paraffin (B1166041) wax. biognost.comresearchgate.net The embedded tissue is then sectioned using a microtome, typically at a thickness of 5 to 30 micrometers. ihcworld.com Paraffin sections are suitable for long-term storage and allow for the cutting of thin, serial sections. biognost.comjaypeedigital.com Before staining, the paraffin must be removed from the sections (deparaffinization) using xylene, followed by rehydration through a descending series of alcohols. readthedocs.ioihcworld.com

Frozen and Cryostat Sections: For certain applications, particularly when speed is essential or when other techniques like immunocytochemistry are to be combined, frozen sections are preferred. mun.ca Tissue can be fixed before or after sectioning. jaypeedigital.com Unfixed tissue is rapidly frozen using methods like immersion in isopentane (B150273) cooled with dry ice or liquid nitrogen. mun.ca The frozen tissue is then sectioned in a cryostat, a refrigerated microtome. jaypeedigital.com This method is advantageous for preserving the biochemical properties of the tissue. mun.ca Frozen sections, however, can be more challenging to handle and may exhibit less precise morphological detail compared to paraffin sections. mun.ca For frozen or vibratome sections, it is often recommended to mount them on gelatin-coated or positively charged slides to improve adhesion. ihcworld.com A "de-fatting" step, involving immersion in an alcohol/chloroform mixture, can be employed to reduce background staining. ihcworld.comvitrovivo.com

Here is a comparison of tissue preparation strategies:

Preparation MethodAdvantagesDisadvantagesTypical Section Thickness
Paraffin-Embedded Excellent morphological detail, good for long-term storage, allows for thin, serial sections. newcomersupply.combiognost.comjaypeedigital.comLengthy processing time, potential for antigen masking due to heat and solvents. 5-30 µm ihcworld.com
Frozen (Cryostat) Rapid processing, preserves tissue biochemistry and antigenicity. mun.caCan have ice crystal artifacts, less morphological detail than paraffin, more difficult to handle. mun.ca20-50 µm ihcworld.com

Staining Solution Preparation and Optimization Techniques

The quality of cresyl violet staining is highly dependent on the preparation and optimization of the staining solution. The dye itself, cresyl violet acetate, is a dry powder that is dissolved to create a working solution. sigmaaldrich.combiognost.com

Basic Preparation: A common starting point is a 0.1% to 0.5% solution of this compound in distilled water. ihcworld.combiognost.com To enhance staining, glacial acetic acid is often added to the solution just before use to achieve an acidic pH, typically around 3.5 to 4.0. uvigo.esihcworld.comnewcomersupply.com The addition of an acetate buffer can also help maintain a stable pH. uvigo.essigmaaldrich.com Filtering the solution before use is a crucial step to remove any undissolved dye particles and prevent precipitates on the tissue sections. uvigo.esresearchgate.net

Optimization Techniques:

Heating: Gently warming the staining solution (e.g., to 37-60°C) can improve dye penetration and lead to more even staining, which is particularly beneficial for thicker sections. ihcworld.comresearchgate.netihcworld.comvitrovivo.comneurosciencecourses.com

pH Adjustment: The pH of the staining solution significantly influences the staining pattern. A lower pH (around 3.0) tends to stain only Nissl bodies, nucleoli, and nuclear membranes more selectively. As the pH increases towards 4.0, the staining becomes more intense and also colors the cytoplasm of nerve cells, nerve fibers, and glial cells. pathologycenter.jp

Dye Concentration: The concentration of this compound can be adjusted. While 0.1% is common, some protocols suggest concentrations up to 1%. ihcworld.comresearchgate.net The optimal concentration can vary depending on the specific batch of dye and the tissue being stained. newcomersupply.com

A typical recipe for a cresyl violet staining solution is as follows:

ComponentAmountPurpose
This compound Powder0.1 - 0.5 g ihcworld.combiognost.comPrimary stain
Distilled Water100 ml ihcworld.combiognost.comSolvent
Glacial Acetic AcidA few drops (e.g., 0.3 ml) ihcworld.comAcidifies the solution to enhance staining

Differentiation Procedures for Optimal Cellular Visualization

After the initial staining, a differentiation step is essential to remove excess stain from the background and to achieve a clear contrast between the stained Nissl substance and the surrounding neuropil. readthedocs.iostainsfile.com This step is critical for optimal cellular visualization.

Differentiating Agents: The most common differentiating agent is 95% or 70% ethanol (B145695). readthedocs.ioihcworld.comunits.it A small amount of glacial acetic acid can be added to the ethanol to create a more controlled and effective differentiation solution. readthedocs.ioutexas.edu Another option is to use cajeput oil mixed with ethanol. stainsfile.com

Procedure and Control: The differentiation process requires careful microscopic control. readthedocs.ioihcworld.comstainsfile.com Slides are briefly immersed in the differentiating solution and then checked under a microscope to assess the degree of destaining. This process is repeated until the gray matter is clear and the white matter is sharply defined, with the Nissl bodies remaining a distinct violet-blue. emsdiasum.com Over-differentiation can lead to the loss of stain from the target structures, while under-differentiation results in high background staining that obscures cellular detail. pathologycenter.jp Some protocols note that certain batches of cresyl violet are more susceptible to being washed out by ethanol, requiring a more cautious approach to differentiation or even its complete avoidance. researchgate.net

Dehydration, Clearing, and Mounting Procedures for Permanent Preservation

The final steps in the cresyl violet staining protocol are designed to prepare the stained tissue for long-term storage and microscopic examination. pubcompare.aistainsfile.com

Dehydration: After differentiation, the tissue sections are dehydrated through a series of ascending concentrations of ethanol (e.g., 70%, 95%, and absolute ethanol). readthedocs.iostainsfile.com This removes all water from the tissue, which is necessary for the subsequent clearing step.

Clearing: The dehydrated sections are then treated with a clearing agent, most commonly xylene. readthedocs.iostainsfile.com The clearing agent is miscible with both the dehydrating alcohol and the mounting medium, rendering the tissue transparent.

Mounting: Finally, a coverslip is applied to the section using a resinous mounting medium such as DPX or Permount. readthedocs.iostainsfile.comemsdiasum.com This permanent mounting protects the tissue from physical damage and provides the optimal refractive index for microscopic viewing. The mounted slides are then allowed to dry, typically in a fume hood. readthedocs.iounits.it

Advanced and Combined Staining Methodologies Utilizing this compound

This compound's utility extends beyond a simple counterstain. It is frequently integrated into more complex staining protocols to simultaneously visualize multiple components of the nervous system.

Integration with Myelin Stains (e.g., Luxol Fast Blue/Kluver-Barrera Method)

A prominent example of a combined staining methodology is the Kluver-Barrera method, which pairs cresyl violet with Luxol Fast Blue (LFB). pathologycenter.jpmorphisto.de This technique is invaluable for the simultaneous demonstration of both neurons and myelinated fibers in the same tissue section. emsdiasum.commorphisto.de

The Principle: In this method, LFB selectively stains the myelin sheaths of nerve fibers a blue or green color. emsdiasum.commorphisto.de Subsequently, cresyl violet is used as a counterstain to visualize the Nissl substance in neuronal cell bodies and the nuclei of both neurons and glial cells in shades of pink to violet. biognost.comemsdiasum.commorphisto.de The resulting contrast between the blue-stained myelin and the violet-stained cells provides a comprehensive cyto- and myeloarchitectural view of the nervous tissue. pathologycenter.jp

The Procedure: The Kluver-Barrera protocol typically involves the following sequence:

Paraffin-embedded sections are deparaffinized and hydrated to 95% alcohol. emsdiasum.com

The sections are stained overnight in a heated LFB solution. emsdiasum.com

Differentiation of the LFB stain is carried out using a lithium carbonate solution and 70% alcohol until the gray matter is colorless and the white matter is sharply defined. emsdiasum.com

The sections are then counterstained with a cresyl violet solution. emsdiasum.com

Finally, the sections are dehydrated, cleared, and mounted. emsdiasum.com

This combined staining technique is particularly useful for studying neurodegenerative diseases and other neuropathological conditions where both neuronal loss and demyelination are key features. morphisto.de The clear distinction between cell bodies and nerve fibers facilitates detailed morphological analysis and the identification of pathological changes. pathologycenter.jp The method has also been adapted for use with unfixed cryostat sections. nih.gov

Combination with Golgi Methods for Comprehensive Neuronal Morphology Studies

The integration of this compound with Golgi's silver impregnation technique offers a powerful methodological synergy for neuroanatomical studies. nih.govnih.gov While the Golgi stain provides exceptional detail on the morphology of a sparse population of individual neurons, revealing their complete dendritic and axonal arborizations, it leaves the majority of surrounding cells unstained. nih.govresearchgate.net Conversely, Cresyl violet, a Nissl stain, reliably labels the entire neuronal population, clearly delineating the cytoarchitecture and laminar organization of a brain region, but offers limited information on detailed neuronal morphology. nih.govnih.govresearchgate.net

However, direct comparisons within these combined preparations have revealed a notable caveat: neuronal cell bodies stained with Cresyl violet tend to appear smaller than the same somata when visualized with the Golgi method, particularly in areas of high cellular density. nih.govnih.govresearchgate.net This discrepancy suggests that while invaluable for cytoarchitectural mapping, Cresyl violet staining may be inadequate for precise quantitative analysis of neuronal soma sizes when used in this combination. nih.govscience.gov

Co-staining with Immunohistochemical Markers (e.g., Neuronal Nuclei, Glial Fibrillary Acidic Protein, Ionized Calcium-Binding Adaptor Molecule 1)

This compound is frequently used in conjunction with immunohistochemistry (IHC) to provide cytoarchitectural context to the specific labeling of cellular markers. This co-staining approach allows for the correlation of general neuronal morphology and distribution with the expression of specific proteins that identify cell types, activation states, or pathological conditions.

Glial Fibrillary Acidic Protein (GFAP): To study the response of astrocytes to injury or disease (astrogliosis), Cresyl violet is paired with GFAP immunostaining. In studies of amyotrophic lateral sclerosis (ALS) models, for instance, Cresyl violet staining reveals the number of surviving motor neurons, while adjacent sections stained for GFAP show the extent of reactive astrocytosis. researchgate.net This combined analysis provides a more complete picture of the tissue's pathological state. Furthermore, some hybrid staining methods that incorporate Cresyl violet have been validated against GFAP immunohistochemistry for visualizing astrocytes, showing a good correlation in their distribution. nih.gov

Ionized Calcium-Binding Adaptor Molecule 1 (Iba1): Iba1 is a marker for microglia, the resident immune cells of the central nervous system. In studies of neuroinflammation and injury, Cresyl violet is used to identify areas of neuronal death, which can then be examined for microglial activation using Iba1 immunohistochemistry. ed.ac.uk For example, following transient cerebral ischemia, Cresyl violet can confirm neuronal loss in the hippocampal CA1 region, while Iba1 staining reveals the chronological changes and aggregation of microglia in the same area. nih.gov This dual-labeling strategy is critical for understanding the relationship between neuronal injury and the subsequent inflammatory response. science.goved.ac.uk

Sequential Staining with Neurodegeneration Markers (e.g., Fluoro-Jade C)

To specifically identify and confirm neuronal degeneration, Cresyl violet staining is often performed sequentially with fluorescent markers like Fluoro-Jade C. Fluoro-Jade C is an anionic fluorescein (B123965) derivative that specifically stains degenerating neurons, regardless of the cause of cell death. biosensis.combiosensis.com This makes it an ideal tool for visualizing not only the dying cell body but also its distal dendrites and axons. biosensis.com

Hybrid Staining Approaches for Enhanced Tissue Architectonics (e.g., Silver Impregnation)

Hybrid staining methods combine Cresyl violet with silver impregnation techniques to achieve a more comprehensive visualization of neural tissue architecture on a single slide. Silver methods, such as those based on the original Golgi or Bielschowsky techniques, are unparalleled for revealing the intricate morphology of axons and, in some cases, degenerating neurons. researchgate.netresearchgate.net

One innovative approach involves a silver nitrate (B79036) pretreatment and impregnation followed by a conventional Cresyl violet (Nissl) stain. nih.gov This hybrid technique provides a high-quality visualization of multiple cellular elements simultaneously:

A subset of neurons (approximately 10%) becomes fully impregnated with silver nitrate, revealing their detailed morphology. nih.gov

The remaining neuronal population is stained by Cresyl violet, showing the characteristic Nissl substance and allowing for cytoarchitectural analysis. nih.gov

Protoplasmic astrocytes can also be visualized. nih.gov

This method allows for a detailed study of the interrelationships between different cell types. For example, it has been used to visualize traversing axons among transplanted cells in spinal cord injury models and to confirm widespread neuronal loss in the hilus of the dentate gyrus following seizures. researchgate.netresearchgate.net By compiling these staining properties, such hybrid approaches expand the utility of conventional histological techniques, enabling advanced examination of neurons, glial cells, and their connections under both normal and pathological conditions. nih.gov

Quantitative Methodologies Employing this compound Stained Samples

Neuronal Cell Counting and Density Measurement in Specific Brain Regions

This compound is a cornerstone of quantitative neuroanatomy, widely employed for neuronal cell counting and the determination of neuronal density in specific brain regions. ijars.netijars.net As a Nissl stain, it clearly demarcates the rough endoplasmic reticulum (Nissl substance) and the nucleus, allowing for the reliable identification and quantification of neurons. ijars.netreadthedocs.io

This method is fundamental in studies assessing neuronal loss in neurodegenerative diseases, aging, or following injury. For instance, researchers have used Cresyl violet-stained sections to count motor neurons in the spinal cord of ALS model mice, demonstrating a significant reduction compared to control groups. researchgate.net Similarly, it has been used to quantify the number of neurons in the subthalamic nucleus (STN) in human cadaveric brains across different age groups, providing baseline data for anatomists and neurosurgeons. ijars.net In a study comparing counting methods, the total number of spiral ganglion neurons estimated using Cresyl violet staining was not significantly different from the number estimated using more complex parvalbumin immunohistochemistry, highlighting that Cresyl violet is a simpler and more cost-effective, yet accurate, method for neuronal quantification. glpbio.com

The table below presents data from a histological study on the human subthalamic nucleus, where Cresyl violet staining was used to measure neuronal and neuroglial density across different age groups.

Age GroupMean Neuron Count (per 75166 µm²)Calculated Neuron Density (per mm²)Mean Neuroglia Count (per 75166 µm²)Calculated Neuroglia Density (per mm²)Neuroglia to Neuron Ratio
Group A (20-40 yrs)10.28136.7694.561257.969.20
Group B (41-60 yrs)10.20135.6994.601258.559.27
Group C (>60 yrs)10.04133.57105.201399.5710.48

Data adapted from a 2021 study on the human subthalamic nucleus. ijars.net

Assessment of Neuronal Soma Size and Morphological Characteristics

Beyond simple cell counting, Cresyl violet staining is instrumental in assessing the morphological characteristics of neurons, including the size and shape of the soma (cell body). ijars.netijars.net These features are critical for classifying neuronal subtypes within a given brain region and for detecting pathological changes such as cellular atrophy or swelling.

Using Cresyl violet-stained tissue, researchers have successfully classified neurons in the human subthalamic nucleus into distinct morphological categories, such as multipolar, fusiform, and pear-shaped, based on the shape of the cell body. ijars.netijars.net Quantitative morphometry can also be performed using specialized software probes on these stained sections. For example, the nucleator probe has been used to estimate the average volume of neuronal somata and their nuclei in the human spiral ganglion. glpbio.com

The table below shows a comparison of volume estimations for spiral ganglion neurons and their nuclei using two different staining methods.

Staining MethodAverage Neuronal Soma Volume (μm³)Average Neuronal Nucleus Volume (μm³)
This compound 3487.63 ± 951131.68 ± 50
Parvalbumin (PV) IHC 3740.10 ± 784126.51 ± 33

Data adapted from a 2017 study on the adult human spiral ganglion. glpbio.com

While Cresyl violet is highly effective for these assessments, it is important to note its limitations. Studies combining Cresyl violet with Golgi impregnation have found that Cresyl violet staining can lead to an underestimation of soma size compared to the Golgi method, likely due to differential tissue shrinkage effects. nih.govresearchgate.net Therefore, while excellent for morphological classification and relative comparisons, caution is advised when using Cresyl violet for absolute measurements of soma size, especially when comparing across different staining protocols. nih.gov

Volumetric Analysis of Neural Structures and Experimental Lesions

This compound is a crucial tool in quantitative neuroanatomy for determining the volume of both macroscopic and microscopic neural structures, as well as for quantifying the extent of experimentally induced lesions. Its ability to clearly delineate neuronal cell bodies provides the necessary contrast for accurate volumetric measurements in histological sections. biocompare.comreadthedocs.io

In the context of experimental lesions, such as those modeling traumatic brain injury (TBI) or multiple sclerosis, cresyl violet staining is a standard method for assessing the volume of tissue damage. nih.govnih.gov Researchers induce a lesion, and after a specific period, the brain tissue is sectioned and stained. The region of damage is often identifiable by a lack of normal cresyl violet staining, indicating neuronal loss. plos.org By analyzing serial sections throughout the rostro-caudal extent of the injury, the area of the lesion in each section can be measured. These areas are then computationally integrated to calculate the total lesion volume. nih.govplos.orgresearchgate.net For example, in a model of experimental autoimmune encephalomyelitis (EAE), every fourth section of the spinal cord was analyzed to measure all lesion areas, which were then used to calculate the total lesion volume. nih.gov Similarly, in TBI studies, contusion volume is calculated by multiplying the sum of contusion areas from consecutive sections by the distance between them. plos.org

Beyond lesion analysis, this compound is employed in stereological methods for the volumetric estimation of specific neural structures and cell populations. Using specialized software and stereological probes like the nucleator probe, researchers can estimate the volume of individual neurons and their nuclei. medchemexpress.comglpbio.com This technique provides detailed morphometric data. For instance, studies have used this method to estimate the average volume of neurons and their nuclei in the human spiral ganglion. medchemexpress.comglpbio.com These precise measurements are vital for understanding the three-dimensional organization of neural circuits and for detecting subtle volumetric changes that may occur in various neurological conditions.

The following table summarizes findings from studies that utilized this compound for volumetric analysis.

Study FocusModel/TissueKey Volumetric FindingsReference
Experimental Autoimmune Encephalomyelitis (EAE)Mouse Spinal CordTotal lesion volume was determined by measuring lesion areas in serial sections. nih.gov
Traumatic Brain Injury (TBI)Mouse BrainContusion volume was calculated from lesion areas in consecutive sections. A single administration of α-MSH(11–13) resulted in a smaller lesion volume (21.0±3.4 mm³) compared to vehicle (27.7±4.8 mm³). plos.org
Traumatic Brain Injury (TBI)Mouse BrainHistopathological quantification of cortical lesion volume was performed on cresyl violet-stained sections. researchgate.net
Human Spiral GanglionHuman CochleaThe average volume of the Rosenthal canal (RC) was estimated at 2.162±0.35 mm³. The average volume of neurons was 3487.63±951 µm³, and the neuronal nucleus volume was 131.68±50 µm³. medchemexpress.comglpbio.com
Traumatic Brain Injury (TBI)Mouse BrainLesion volume was calculated from delineated healthy versus damaged tissue in cresyl violet-stained sections. nih.gov

Evaluation of Pathological Scores and Degenerative Changes in Neural Tissue

This compound staining is a fundamental technique for the qualitative and semi-quantitative evaluation of pathological changes and neurodegeneration in neural tissue. nih.govresearchgate.net By staining the Nissl substance (rough endoplasmic reticulum) within neurons, it allows for the clear visualization of neuronal morphology, density, and survival. readthedocs.ionih.gov Healthy neurons typically exhibit a well-defined shape with abundant, distinctly stained Nissl granules in the cytoplasm. In contrast, degenerating or damaged neurons may show signs of chromatolysis (dissolution of Nissl bodies), cytoplasmic shrinkage, and nuclear pyknosis, all of which are readily observable with cresyl violet. researchgate.net

This staining method is frequently used to assess the extent of neuronal loss and damage in various models of neurodegenerative diseases and injury. nih.govpubcompare.ai For instance, in studies of Alzheimer's disease models, cresyl violet is used to measure neuronal density in specific brain regions like the hippocampus to quantify neurodegeneration. nih.gov The rationale is that a decrease in the density of stained neurons in a given area corresponds to neuronal loss. nih.govijars.net

The table below details research findings where this compound was used to evaluate pathological changes.

Applications of Cresyl Violet Acetate in Contemporary Neuroscience Research

Studies in Neuroanatomy and Brain Cytoarchitecture

Cresyl violet acetate (B1210297) is an indispensable tool for studying the intricate organization of the nervous system. pubcompare.ai Its primary application in this domain is Nissl staining, a method that highlights the distribution and morphology of neurons. pubcompare.ai

Mapping Neuronal Distribution and Organization in the Central Nervous System

Cresyl violet acetate is widely used to map the distribution and arrangement of neurons throughout the central nervous system (CNS). science.govamegroups.cn The stain has a strong affinity for Nissl bodies, which are granular structures within the cytoplasm of neurons composed of rough endoplasmic reticulum and free polyribosomes. readthedocs.iohistologyguide.com This selective staining allows researchers to clearly visualize neuronal cell bodies against the surrounding neuropil, which consists of axons, dendrites, and glial cells. readthedocs.io By examining tissue sections stained with cresyl violet, neuroscientists can delineate the boundaries of different brain regions and study their cellular composition. science.gov This technique is fundamental for creating detailed cytoarchitectural maps of the brain and spinal cord, providing a framework for understanding the functional organization of the CNS. biocompare.com

Identification of Specific Neuronal Nuclei and Cortical Layers

The distinct staining of neuronal cell bodies by this compound facilitates the identification of specific neuronal nuclei and the laminar structure of the cerebral cortex. units.itresearchgate.net Nuclei, which are clusters of neuronal cell bodies in the CNS, often have characteristic shapes, sizes, and packing densities that become readily apparent with Nissl staining. histologyguide.com Similarly, the cerebral cortex is organized into distinct layers, each with a unique cellular composition and arrangement. researchgate.net Cresyl violet staining clearly reveals this layered organization, allowing researchers to differentiate between layers and study their specific neuronal populations. researchgate.netnih.gov For example, in a study of the common Indian wall lizard, cresyl violet staining was used to delineate the three distinct neuronal layers of the cerebral cortex. researchgate.net This level of detail is crucial for understanding the circuitry and function of different brain regions.

Visualization of Neuronal Structures within Brain and Spinal Cord Tissues

This compound provides excellent visualization of neuronal structures within both brain and spinal cord tissues. units.itunits.itneurodigitech.comnewcomersupply.com The stain vividly colors the Nissl substance a deep purple-blue, making the neuronal cell body and its proximal dendrites stand out. readthedocs.iopubcompare.ai This allows for the detailed examination of neuronal morphology, including cell size and shape. In the spinal cord, for instance, cresyl violet staining clearly distinguishes the gray matter, which is rich in neuronal cell bodies, from the surrounding white matter. histologyguide.com It also allows for the identification of specific neuronal populations, such as the large motor neurons located in the ventral horn. histologyguide.com The clarity and reliability of cresyl violet staining have made it a standard method for visualizing neuronal architecture in a wide range of neuroscience research. readthedocs.io

Research on Neurodegenerative Processes and Brain Injury Models

This compound is a valuable tool for studying the pathological changes that occur in the nervous system in response to injury and disease. pubcompare.aichemimpex.com Its ability to highlight neuronal cell bodies makes it particularly useful for assessing neuronal loss and morphological alterations. pubcompare.aiplos.org

Detection and Assessment of Neuronal Loss and Damage

A key application of this compound in neuropathology is the detection and quantification of neuronal loss. pubcompare.aipubcompare.aichemimpex.complos.orgyoutube.comuvigo.es In many neurodegenerative diseases and following brain injury, neurons die and are cleared from the tissue. amegroups.cnlabce.combiognost.com By staining tissue sections with cresyl violet, researchers can count the number of surviving neurons in a specific brain region and compare it to healthy control tissue. researchgate.net A decrease in the number of stained neurons is a direct measure of neuronal loss. plos.org This method is widely used in experimental models of neurodegeneration to assess the extent of neuronal damage and to evaluate the efficacy of potential neuroprotective therapies. researchgate.netplos.org For instance, studies have used cresyl violet staining to demonstrate neuronal loss in the hippocampus and cerebral cortex following exposure to radio waves and to show the protective effects of nicotinamide (B372718) against chemotherapy-induced neurodegeneration. science.govplos.org

Analysis of Neuronal Morphology in Experimental Disease States (e.g., Atrophy, Chromatolysis)

In addition to revealing neuronal loss, cresyl violet staining can also be used to analyze changes in neuronal morphology that occur in disease states. pubcompare.ailabce.com Injured or degenerating neurons often exhibit characteristic morphological alterations, such as cell shrinkage (atrophy) or the dissolution of Nissl substance (chromatolysis). labce.com Chromatolysis, the breakdown of Nissl bodies, is a hallmark of neuronal injury and can be readily visualized with cresyl violet staining as a pale or unstained area within the neuronal cytoplasm. labce.comresearchgate.net This phenomenon indicates that the neuron has been damaged and is a key feature used to identify affected neurons in various experimental models of neurological disorders. labce.comresearchgate.net The ability to visualize these subtle cellular changes makes this compound a powerful tool for understanding the cellular mechanisms of neurodegeneration. pubcompare.ai

Evaluation of Experimental Neuroprotection and Neuroregeneration Strategies

This compound is an indispensable tool for assessing the efficacy of potential neuroprotective and neuroregenerative therapies in preclinical models. By staining the Nissl substance, which is primarily composed of rough endoplasmic reticulum and ribosomes within neurons, cresyl violet allows for the clear visualization and quantification of neuronal health and survival. researchgate.netreadthedocs.io

In studies evaluating neuroprotective agents, cresyl violet staining is used to quantify neuronal loss in response to a toxic insult and to determine whether a therapeutic intervention can mitigate this damage. For instance, research on the effects of ketamine-induced neurodegeneration has utilized cresyl violet staining to assess pathological changes in the hippocampus and to evaluate the neuroprotective potential of traditional extracts. researchgate.netresearchgate.net Similarly, studies have employed this staining method to demonstrate the neuroprotective effects of various compounds, such as nicotinamide against chemotherapy-induced neuronal death and diosgenin (B1670711) against amyloid-β induced neurotoxicity in models of Alzheimer's disease. plos.orgscispace.com The intensity of cresyl violet staining can serve as an index of cell survival, with a decrease in staining indicating neuronal damage or death. jove.com

In the context of neuroregeneration, cresyl violet staining helps to identify and count surviving neurons following an injury and subsequent treatment. For example, it has been used to assess the neuroprotective effects of substances like glycyrrhizae radix et rhizoma extract in mouse models of stroke by quantifying surviving cells. jove.com Furthermore, research into the effects of systemically administered colony-stimulating factor 1 (CSF1) and IL-34 has used cresyl violet staining to demonstrate a reduction in neuronal loss after excitotoxic injury. ed.ac.uk

The following table summarizes findings from studies where this compound was used to evaluate neuroprotective strategies.

Therapeutic AgentModel SystemKey Findings
Haruan Traditional ExtractKetamine-induced neurodegeneration in ratsAmeliorated degenerative changes in the hippocampus. researchgate.netresearchgate.net
NicotinamideThiotepa-induced neurodegeneration in developing rat brainReduced the number of dead cells in the cortex, hippocampus, and thalamus. plos.org
DiosgeninAmyloid-β (1–42) induced Alzheimer's disease model in ratsProtected against neuronal damage in the hippocampus. scispace.com
CelastrolTransient global cerebral ischemia in ratsRescued hippocampal neurons from apoptotic death. frontiersin.org
Glycyrrhizae Radix et Rhizoma ExtractTransient middle cerebral artery occlusion in miceIncreased the number of surviving neurons. jove.com
Colony-Stimulating Factor 1 (CSF1)Kainic acid-induced excitotoxic injury in miceReduced neurodegeneration in the hippocampus. ed.ac.uk
Interleukin-34 (IL-34)Kainic acid-induced excitotoxic injury in miceAttenuated neurodegeneration in the hippocampus. ed.ac.uk
Lipid EmulsionKainic acid-induced excitotoxicity in ratsIncreased the number of viable cells in the hippocampus. mdpi.com

Characterization of Ischemic Brain Injury and Infarct Volume

This compound staining is a widely used and reliable method for delineating the area of infarction and quantifying the volume of ischemic brain injury in animal models of stroke. researchgate.netnih.gov Following an ischemic event, such as a middle cerebral artery occlusion (MCAO), damaged neurons undergo morphological changes, including shrinkage and loss of Nissl substance, which are readily identifiable with cresyl violet staining. researchgate.netanatomyjournal.ir This allows researchers to clearly define the infarct area, which appears pale in comparison to the healthy, well-stained surrounding tissue. researchgate.net

The ability to accurately measure infarct volume is critical for evaluating the severity of the ischemic insult and for assessing the potential therapeutic effects of neuroprotective agents. nih.govnih.gov Studies have shown that cresyl violet staining can be used to reliably quantify infarct volume up to a week after the ischemic event. researchgate.net This technique is often preferred over other methods, such as 2,3,5-triphenyltetrazolium chloride (TTC) staining, because it allows for subsequent immunohistochemical analyses on the same tissue sections. nih.govnih.gov

Research has demonstrated a strong correlation between the infarct volume determined by cresyl violet staining and that measured by in vivo imaging techniques like T2-weighted magnetic resonance imaging (MRI). ahajournals.org This cross-validation underscores the accuracy and utility of cresyl violet staining in experimental stroke research. For instance, in a mouse model of transient focal cerebral ischemia, cresyl violet staining was used to demonstrate a significant reduction in infarct volume in animals that received chronic low-dose alcohol administration. frontiersin.org

The table below presents research findings where this compound was employed to characterize ischemic brain injury.

Study FocusAnimal ModelKey Findings
Evaluation of Infarct VolumeMouse model of intraluminal MCAOCresyl violet staining allows for clear definition and quantification of infarct volume. researchgate.netnih.gov
Comparison with other staining methodsMouse model of tMCAoCresyl violet staining is a viable alternative to TTC staining, permitting subsequent immunohistochemistry. nih.govnih.gov
Correlation with in vivo imagingMouse model of MCAOInfarct volume determined by cresyl violet staining correlates with T2-weighted MRI findings. ahajournals.org
Influence of chronic alcohol consumptionFemale mouse model of cerebral ischemia/reperfusionLow-dose alcohol pre-treatment significantly reduced infarct volume as assessed by cresyl violet staining. frontiersin.org
Neuroprotective effects of various agentsGerbil model of ischemiaCuprizone treatment was found to decrease hypothermia-induced neuroprotection, as shown by cresyl violet staining. nih.gov

Investigations in Developmental Neurobiology

This compound plays a significant role in the study of the developing nervous system, enabling researchers to visualize and analyze the dynamic processes of neuronal differentiation, maturation, and the organization of neural tissues.

Analysis of Neuronal Differentiation and Maturation Processes

Cresyl violet staining is instrumental in tracking the differentiation of stem cells into neuronal lineages and monitoring their subsequent maturation. sigmaaldrich.com The appearance and distribution of Nissl substance, which is intensely stained by cresyl violet, are characteristic features of mature neurons. sigmaaldrich.com Therefore, the presence and morphology of cresyl violet-positive cells can be used to identify newly formed neurons and assess their developmental stage.

In vitro studies have utilized cresyl violet staining to confirm the differentiation of mesenchymal stem cells into neuron-like cells. sigmaaldrich.com For example, when bone marrow mesenchymal stem cells are induced to differentiate, the resulting neuron-like cells exhibit strong cresyl violet staining in their soma, indicating the presence of Nissl bodies, a hallmark of neuronal identity. sigmaaldrich.comsciepub.com Similarly, the differentiation of P19 carcinoma stem cells into neuronal cells under the influence of royal jelly has been evaluated using cresyl violet staining. jbums.org

Furthermore, cresyl violet is used in vivo to study the maturation of newly generated neurons in the adult brain, a process known as adult neurogenesis. For instance, in studies of the temporal dynamics of adult-born neurons in the dentate gyrus, cresyl violet is used as a counterstain to provide anatomical context for markers of cell proliferation and neuronal maturity. plos.org

Study of Developing Neuronal Populations and Neural Tissue Organization

This compound is a fundamental tool for examining the cytoarchitecture of the developing brain and spinal cord. Its ability to clearly stain neuronal cell bodies allows for the delineation of different neuronal populations and the analysis of their organization into distinct layers and nuclei. readthedocs.io

Contributions to Glial Cell Research Methodologies

While cresyl violet is renowned for its neuronal staining, it also contributes significantly to the study of glial cells, the non-neuronal cells of the central nervous system.

Visualization of Glial Cell Bodies within Neural Tissue Context

Cresyl violet stains the nuclei of all cells, including glial cells such as astrocytes, oligodendrocytes, and microglia. fdneurotech.com Although the staining of glial nuclei is typically less intense than that of neuronal Nissl substance, it is sufficient to visualize their cell bodies and assess their distribution and density within the neural tissue. morphisto.de This allows researchers to study the spatial relationships between neurons and different glial cell populations.

In many neurohistological studies, cresyl violet is used as a counterstain in conjunction with other techniques, such as immunohistochemistry, to provide an anatomical framework. science.gov For example, after staining for a specific glial marker, a cresyl violet counterstain can help to identify the location of these glial cells relative to neuronal structures. This combined approach is crucial for understanding the complex interactions between neurons and glia in both healthy and diseased states. While some protocols suggest that cresyl violet primarily stains neurons, others indicate its utility in staining glial nuclei, highlighting the importance of specific staining protocols and differentiation steps. neurosciencecourses.com

Contextualizing Neuronal-Glial Interactions in Histological Samples

This compound is an invaluable tool for visualizing the complex interplay between neurons and glial cells within histological sections. nih.gov As a basic aniline (B41778) dye, it preferentially binds to acidic components within cells, most notably the Nissl substance (rough endoplasmic reticulum) in neurons and the nuclei of both neurons and glial cells. readthedocs.iohistologyguide.comhistologyguide.com This differential staining allows for the clear demarcation of neuronal cell bodies, which appear a vibrant violet or purple, against the paler staining of surrounding glial cells and the neuropil. readthedocs.iomorphisto.deunits.it

The staining intensity is influenced by the pH of the cresyl violet solution. At a lower pH (around 3.0), only the Nissl bodies, nucleoli, and nuclear membranes are prominently stained, with glial cell nuclei appearing very faint. pathologycenter.jp As the pH increases towards 4.0, the staining becomes more generalized, encompassing the cytoplasm of nerve cells, nerve fibers, and glial cells, which necessitates a longer differentiation step to achieve optimal contrast. pathologycenter.jp This characteristic allows researchers to tailor the staining protocol to emphasize specific cellular components, thereby facilitating the study of neuronal-glial arrangements and potential pathological alterations. researchgate.net

In research, cresyl violet staining is often used to histologically verify the precise location of experimental manipulations, such as drug injections or electrode placements, within specific brain regions. nih.govresearchgate.net By providing a clear cytoarchitectural map, it enables the accurate interpretation of experimental outcomes in the context of the surrounding cellular environment, including the distribution and morphology of both neurons and glial cells. researchgate.netbiorxiv.org For instance, studies investigating neuroinflammation can utilize cresyl violet to observe changes in glial cell populations, such as the hypertrophy of astrocytes, in relation to neuronal health. nih.govekb.eg

Table 1: Staining Characteristics of this compound in Nervous Tissue

Cellular Component Staining Appearance Significance in Neuronal-Glial Studies
Nissl Substance (Neurons) Dark purple/violet granular masses in the cytoplasm and dendrites readthedocs.iohistologyguide.commorphisto.de Highlights neuronal cell bodies and their dendritic arborization, allowing for the assessment of neuronal morphology and health. scbt.comnih.gov
Neuronal Nucleus Violet/purple histologyguide.combiognost.com Delineates the nucleus within the neuron.
Glial Cell Nuclei Light purple/blue morphisto.depathologycenter.jp Enables the identification and quantification of glial cell populations (e.g., astrocytes, microglia, oligodendrocytes) surrounding neurons.
Neuropil Pale purple-blue or colorless units.itnewcomersupply.com Provides contrast, making the stained cell bodies and nuclei more distinct.

Applications in Other Biological Research Domains

The utility of this compound extends beyond neuroscience, finding applications in a variety of other biological research fields.

General Histological Analysis of Non-Neuronal Tissues and Cellular Structures

This compound is a versatile stain for general histology, enabling the visualization of nuclei and cytoplasm in a wide range of non-neuronal tissues. chemimpex.com Its ability to bind to nucleic acids makes it effective for demonstrating cellular structures in diverse tissue samples. chemimpex.combiognost.com This broad applicability allows researchers to study the microscopic anatomy and pathology of various organs and tissues. chemimpex.com For example, it can be used to stain cartilage and mast cell granules. sigmaaldrich.comuvigo.es The dye is also employed in educational settings to teach students fundamental histological techniques and cellular biology. chemimpex.com

Research on Sex Chromatin and Other Nuclear Inclusions

This compound is a recognized stain for the identification of sex chromatin, also known as Barr bodies. sigmaaldrich.combiognost.comstainsfile.com Barr bodies are the inactive X chromosomes in the somatic cells of females and appear as a distinct, darkly stained dot, often attached to the nuclear membrane. scribd.comscribd.com This staining technique is particularly useful in cytogenetic research and can be applied to various cell types, including those from buccal smears. biognost.comscribd.com The clear visualization of the deeply stained sex chromatin against the faintly stained cytoplasm allows for the determination of chromosomal sex in research contexts. scribd.com Besides sex chromatin, cresyl violet can also stain other nuclear components, making it a valuable tool for studies on nuclear morphology and inclusions. biognost.comnih.gov

Table 2: Application of this compound in Sex Chromatin Analysis

Feature Description Staining Result with this compound
Sex Chromatin (Barr Body) Inactive X chromosome in female somatic cells. scribd.com Appears as a deeply stained, small dot at the periphery of the nucleus. scribd.comnih.gov
Cell Source Commonly buccal mucosa smears. scribd.com Allows for straightforward sample collection.
Significance Used in research for determining chromosomal sex. scribd.com Provides a reliable method for identifying the presence of a second X chromosome.

Studies on Microbial Identification in Research Contexts (e.g., Helicobacter)

In the realm of microbiology, this compound has proven effective for the identification of certain microorganisms within tissue samples, most notably Helicobacter pylori. sigmaaldrich.comsigmaaldrich.comwikipedia.org This bacterium is a key focus in gastroenterological research due to its association with various gastric pathologies. When applied to gastric biopsies, cresyl violet provides a rapid and cost-effective method for visualizing H. pylori. rowleybio.comayubmed.edu.pk The bacteria stain a distinct purple or dark purplish color, contrasting with the lighter purple background of the gastric mucosa. rowleybio.comayubmed.edu.pk

Research comparing different staining methods has shown cresyl violet to be a highly sensitive and reliable option for detecting H. pylori, with some studies reporting a higher positivity rate compared to more traditional stains like Hematoxylin and Eosin (H&E) and even Giemsa stain. ayubmed.edu.pkijcrr.com This makes it a valuable tool in research settings for investigating the prevalence and distribution of H. pylori in gastric tissues.

Table 3: this compound Staining for Helicobacter pylori Identification

Organism Staining Appearance Background Tissue Research Application
Helicobacter pylori Purple to dark purplish rods rowleybio.comayubmed.edu.pk Light purple rowleybio.com Rapid and sensitive detection in gastric biopsy samples for research on gastritis and other gastric diseases. ayubmed.edu.pkijcrr.com

Methodological Refinements and Future Directions in Cresyl Violet Acetate Research

Continued Optimization of Staining Protocols for Specific Research Objectives

While cresyl violet staining is a well-established technique, researchers are continuously optimizing protocols to suit specific experimental needs, ranging from routine histological examination to advanced molecular analyses. readthedocs.ioresearchgate.netresearchgate.netgene-quantification.de Key areas of optimization include adjusting dye concentration, staining duration, and differentiation steps to enhance the contrast and specificity for different tissue types and preservation methods. readthedocs.ioresearchgate.net

For instance, protocols for paraffin-embedded sections often involve de-waxing, rehydration through a graded alcohol series, staining in a cresyl violet solution, and subsequent dehydration and clearing. readthedocs.io Variations in the concentration of cresyl violet acetate (B1210297), typically ranging from 0.1% to 1%, and the duration of staining, from a few minutes to over 15 minutes, are adjusted based on the tissue's characteristics and the desired staining intensity. readthedocs.iomedchemexpress.com The differentiation step, often involving a brief wash in an acidic alcohol solution, is critical for removing excess stain and revealing fine cellular details. readthedocs.io

For frozen sections, which are often used in studies requiring high RNA integrity for subsequent molecular analysis like laser capture microdissection (LCM), protocols are modified to minimize RNA degradation. gene-quantification.denih.gov These protocols often utilize ethanol-based cresyl violet solutions and carefully controlled incubation times to balance morphological clarity with the preservation of nucleic acids. gene-quantification.denih.gov The development of buffered cresyl violet staining protocols has been shown to provide more reproducible staining with minimal RNA degradation, which is particularly important for tissues with high intrinsic RNase activity. gene-quantification.de

Tissue PreparationKey Optimization ParametersResearch Objective
Paraffin-EmbeddedDye concentration, staining time, differentiationNeuroanatomical studies, cell counting
Frozen SectionsUse of ethanol-based stains, buffered solutionsLaser capture microdissection, RNA analysis
Vibratome SectionsPenetration enhancers, incubation timeThick tissue imaging, 3D reconstruction

Development of Advanced Quantitative Image Analysis Techniques for Cresyl Violet Stained Sections

The advent of high-resolution digital slide scanning and sophisticated image analysis software has revolutionized the quantification of data from cresyl violet-stained sections. frontiersin.orgbohrium.com Researchers are moving beyond simple cell counting to more complex analyses of cytoarchitecture, cell density, and neuronal morphology. frontiersin.orgresearchgate.netnih.gov

Open-source software like ImageJ and QuPath are widely used to develop semi-automated and automated pipelines for cell segmentation and quantification. frontiersin.orgbohrium.comresearchgate.net These tools allow for the objective and efficient analysis of large datasets, reducing the time and subjectivity associated with manual counting. frontiersin.orgbohrium.com For example, studies have successfully used these platforms to quantify cell density in specific brain regions and cortical layers of the rat brain. frontiersin.orgbohrium.com

Machine learning algorithms are also being increasingly employed to enhance the accuracy of cell detection and classification. frontiersin.orgbohrium.com These models can be trained to recognize specific cell types based on their morphological features in cresyl violet-stained images, enabling more detailed and nuanced analyses of neuronal populations. frontiersin.orgbohrium.com The combination of high-resolution imaging and advanced computational analysis provides a powerful toolkit for extracting quantitative data from histologically stained tissues.

Integration with Emerging Imaging Modalities (e.g., Light-Sheet Microscopy of Cleared Tissues)

A significant advancement in neuroscience is the ability to image large, intact tissue volumes using techniques like light-sheet fluorescence microscopy (LSFM) combined with tissue clearing methods. researchgate.netbiorxiv.org While cresyl violet is traditionally a bright-field stain, recent studies have demonstrated its compatibility with some clearing protocols and its potential for use in fluorescence imaging. researchgate.netresearchgate.net

Tissue clearing renders samples transparent, allowing for deep imaging without the need for physical sectioning. researchgate.netbiorxiv.org Researchers have shown that formalin-fixed tissue can be stained with cresyl violet and then cleared, enabling the three-dimensional visualization of cytoarchitecture. researchgate.net This integration allows for the correlation of cellular organization with broader neural circuits within the same sample.

Furthermore, cresyl violet can be used as a counterstain in conjunction with fluorescent tracers, providing anatomical context to labeled neuronal projections. researchgate.net The ability to combine the detailed cellular resolution of cresyl violet with the large-scale network visualization afforded by LSFM opens up new avenues for understanding brain structure and connectivity.

Computational Modeling and Spectroscopic Analysis of Dye-Biomolecule Interactions

To better understand the fundamental mechanisms of cresyl violet staining, researchers are employing computational modeling and spectroscopic techniques to investigate the interactions between the dye and biological macromolecules. grin.comacs.orgnih.govresearchgate.netosti.gov These studies provide insights into the binding modes, spectral properties, and environmental factors that influence staining.

Computational modeling, using software like the Molecular Operating Environment (MOE), can predict how cresyl violet acetate interacts with DNA and RNA. grin.com These models have suggested that the dye can bind to the backbone of nucleic acids through hydrogen bonding and, in some cases, intercalate between base pairs. grin.com Such studies also highlight the importance of pH, as the cationic nature of cresyl violet influences its binding affinity. grin.com

Spectroscopic analysis, including absorption and fluorescence spectroscopy, is used to characterize the spectral properties of cresyl violet in different environments. grin.comnih.govresearchgate.net These studies have shown that the dye can exist as monomers or dimers depending on its concentration, with each form having distinct spectral characteristics. grin.com Understanding these properties is crucial for optimizing its use as a fluorescent probe and for interpreting staining patterns accurately. For instance, it's been observed that this compound stains DNA blue and RNA purple, a color difference that can be exploited in research. grin.com

Emerging Applications as a Biological Tracer in Research Systems (e.g., Nanoparticle Delivery)

Beyond its traditional role as a histological stain, this compound is finding new applications as a biological tracer in various research systems. chemimpex.comgrin.comscience.gov Its fluorescent properties and ability to be encapsulated make it a useful tool for tracking the delivery and distribution of molecules and nanoparticles in biological systems. science.govbrieflands.com

One emerging application is in the field of drug delivery, where cresyl violet-loaded nanoparticles are used to visualize the biodistribution of drug carriers. science.govbrieflands.com By tracking the fluorescence of the encapsulated dye, researchers can monitor where the nanoparticles accumulate in tissues and cells. This is particularly valuable in the development of targeted drug delivery systems, including those designed to cross the blood-brain barrier. brieflands.com

The use of cresyl violet as a tracer in such systems leverages its photophysical properties to provide a visual readout of nanoparticle localization, aiding in the optimization of delivery vehicles for therapeutic and diagnostic purposes. science.gov

Methodological Challenges and Limitations in Contemporary Research Applications

Despite its widespread use, cresyl violet staining is not without its challenges and limitations. One common issue is the variability in staining intensity and quality, which can be influenced by factors such as fixation methods, tissue processing, and the quality of the dye itself. uba.ar Inconsistent staining can complicate quantitative analysis and lead to unreliable results. uba.ar

Another limitation is that while cresyl violet provides excellent visualization of neuronal cell bodies, it offers limited information about neuronal morphology, such as dendritic and axonal processes. science.gov For detailed morphological studies, it is often necessary to combine cresyl violet staining with other techniques like Golgi staining. science.gov

Furthermore, in some contexts, the staining of non-neuronal cells can make it challenging to specifically quantify neuronal populations without the use of additional markers. nih.gov Researchers must be mindful of these limitations and, where necessary, employ complementary techniques to validate their findings and obtain a more complete understanding of the tissue being studied. For instance, one study found that at high cellular densities, cresyl violet-labeled cell bodies appeared smaller compared to those labeled with the Golgi method, suggesting that cresyl violet staining may be inadequate for quantifying differences in soma sizes under such conditions. science.gov

Q & A

Basic Research Questions

Q. What is the standard protocol for Nissl staining using Cresyl Violet Acetate in paraffin-embedded tissue sections?

  • Methodology :

Deparaffinize sections in xylene (3 changes, 3 min each).

Rehydrate through graded alcohols (100% → 70% ethanol, 3 min each).

Stain with 0.1% this compound in acetate buffer (pH 3.2–4.3) for 4–15 minutes, depending on tissue thickness .

Rinse briefly in tap water to remove excess stain.

Differentiate in 70% ethanol (optional: add 2 drops glacial acetic acid per 95% ethanol for 2 minutes) .

Dehydrate in absolute ethanol, clear in xylene, and mount with a resinous medium.

  • Key Considerations : Adjust staining time based on fixation method (e.g., paraformaldehyde vs. formalin) to avoid over- or under-staining .

Q. How does dye content variability (~65–70%) impact experimental reproducibility?

  • Resolution :

  • Dye purity affects staining intensity. For consistent results:

Pre-test batches using control tissues (e.g., brain sections with known neuronal density).

Adjust stock solution concentration empirically (e.g., 0.1–0.2% w/v) to compensate for lower dye content .

  • Document lot-specific dye content from suppliers to standardize protocols .

Q. What safety precautions are required when handling this compound?

  • Protocol :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during powder handling to avoid inhalation of dust .
  • Spill Management : Collect solid material mechanically; avoid aqueous cleanup to prevent environmental contamination .
    • Toxicity : Classified as GHS07 (skin/eye irritant; H315, H319). No carcinogenicity reported .

Advanced Research Questions

Q. How can this compound staining be optimized for co-localization studies with immunofluorescence?

  • Integration Strategy :

Perform Nissl staining first, as organic solvents (xylene/ethanol) degrade fluorescent labels .

Use RNAse-free protocols (e.g., 0.2% Cresyl Violet in filtered acetate buffer) to preserve RNA integrity for downstream molecular analysis .

Limit differentiation time in acidic ethanol to retain cytoplasmic granularity without quenching fluorescence .

Q. What mechanisms underlie this compound’s metachromatic properties in neuronal staining?

  • Scientific Basis :

  • Cresyl Violet binds to RNA-rich Nissl bodies via electrostatic interactions between its cationic oxazine group and anionic nucleic acids .
  • Metachromasia (purple-blue vs. red hues) arises from dye aggregation on polyanionic substrates, influenced by pH (optimal: 3.2–4.3) and ionic strength .
    • Experimental Validation : Compare staining at pH 3.2 vs. 7.0 to confirm pH-dependent spectral shifts .

Q. How do fixation methods (e.g., cryopreservation vs. formalin) affect staining quality and artifact formation?

  • Troubleshooting :

  • Cryosections : Over-staining occurs due to retained moisture; reduce staining time to 2–5 minutes and increase differentiation in 95% ethanol .
  • Formalin-Fixed Tissues : Prolonged fixation crosslinks proteins, masking Nissl bodies; pre-treat with protease (e.g., 0.1% trypsin, 10 min) to enhance dye penetration .
    • Artifact Mitigation : Include negative controls (RNAse-treated sections) to distinguish true Nissl signal from nonspecific staining .

Q. What quantitative approaches validate neuronal counts derived from Cresyl Violet-stained sections?

  • Methodology :

Use stereological software (e.g., MetaMorph, Neurolucida) for automated cell counting in defined regions (e.g., hippocampal CA1) .

Validate against manual counts (≥3 blinded observers) to minimize bias .

Calibrate staining intensity thresholds to exclude debris/glia .

  • Limitations : Thick sections (>20 µm) may obscure focal planes; use confocal microscopy for 3D reconstruction .

Data Contradiction Analysis

Q. Discrepancies in reported differentiation protocols: Glacial acetic acid vs. ethanol-only steps?

  • Resolution :

  • Acetic Acid Differentiation : Enhances contrast by selectively destaining non-neuronal components (e.g., myelin) but risks over-differentiation in thin sections .
  • Ethanol-Only : Preserves cytoplasmic granularity for dense tissues (e.g., spinal cord) but may retain background .
    • Recommendation : Optimize acid concentration (0.1–0.5% v/v) empirically per tissue type .

Q. How does this compound compare to alternative Nissl stains (e.g., Toluidine Blue) in neurodegenerative models?

  • Comparative Analysis :

  • Sensitivity : Cresyl Violet detects early neuronal degeneration (e.g., pyknotic nuclei) better than Toluidine Blue in ischemia models .
  • Specificity : Toluidine Blue stains extracellular matrix components (e.g., cartilage), complicating neuronal quantification .
    • Application : Use Cresyl Violet for neurodegeneration studies; Toluidine Blue for mixed-tissue analyses .

Tables

Table 1 : this compound Staining Optimization Guidelines

ParameterRecommendationEvidence Source
Concentration0.1–0.2% in acetate buffer (pH 3.2–4.3)
Differentiation70% ethanol ± 0.1–0.5% glacial acetic acid
Fixation CompatibilityParaformaldehyde > Formalin > Cryopreservation
SafetyGHS07; Avoid inhalation/skin contact

Table 2 : Common Artifacts and Solutions in Nissl Staining

ArtifactCauseResolution
Over-stainingExcessive dye concentrationDilute to 0.05–0.1%
Background hazeInsufficient differentiationIncrease acid/ethanol time
Faded Nissl bodiesRNA degradation (poor fixation)Use fresh RNAse inhibitors

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.